N-(4-fluorophenyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide
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Overview
Description
N-(4-fluorophenyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Mechanism of Action
Target of Action
A related compound, ccg-1423, is known to disrupt rho signaling through functional inhibition of srf (serum response factor) transcriptional activity
Mode of Action
It’s suggested that ccg-346592 may disrupt rho signaling through functional inhibition of srf transcriptional activity . The data suggest that effects on the coactivator MKL1 are likely, although effects on other SRF regulatory cofactors cannot be ruled out .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step involves the reaction of the thiazole intermediate with a sulfonyl chloride derivative, such as thiophene-2-sulfonyl chloride, in the presence of a base like triethylamine.
Attachment of the Fluorophenyl Group: The final step may involve the coupling of the sulfonamide-thiazole intermediate with 4-fluoroaniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution of the fluorine atom could yield various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole derivatives.
Medicine: Potential therapeutic agent due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide
- N-(4-bromophenyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide
- N-(4-methylphenyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide
Uniqueness
N-(4-fluorophenyl)-2-(thiophene-2-sulfonamido)-1,3-thiazole-4-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3S3/c15-9-3-5-10(6-4-9)16-13(19)11-8-23-14(17-11)18-24(20,21)12-2-1-7-22-12/h1-8H,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTNUKPENWGZQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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